molecular formula C11H14ClNO2 B12836235 Isobutyl (2-chlorophenyl)carbamate

Isobutyl (2-chlorophenyl)carbamate

Cat. No.: B12836235
M. Wt: 227.69 g/mol
InChI Key: JYDKLGLQXUIZFL-UHFFFAOYSA-N
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Description

Isobutyl (2-chlorophenyl)carbamate is an organic compound with the molecular formula C11H14ClNO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of an isobutyl group and a 2-chlorophenyl group attached to the carbamate moiety. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (2-chlorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-chlorophenyl isocyanate with isobutanol in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is obtained in high yield. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .

Industrial Production Methods: Industrial production of this compound often involves continuous synthesis methods. For example, the reaction of carbon dioxide with amines in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce carbamates efficiently. This method is environmentally friendly and allows for the production of carbamates on a large scale .

Chemical Reactions Analysis

Types of Reactions: Isobutyl (2-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of isobutyl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to pass through cell membranes and its metabolic stability contribute to its effectiveness .

Comparison with Similar Compounds

Isobutyl (2-chlorophenyl)carbamate can be compared with other carbamates such as:

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isobutyl group and a 2-chlorophenyl group makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-methylpropyl N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-8(2)7-15-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

JYDKLGLQXUIZFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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